

3,5-Diiodo-4-methoxypyridine molecular weight and formula

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Compound of Interest

Compound Name: 3,5-Diiodo-4-methoxypyridine

Cat. No.: B3029973

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An In-Depth Technical Guide to **3,5-Diiodo-4-methoxypyridine** for Advanced Research

Introduction

3,5-Diiodo-4-methoxypyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique electronic and steric properties, imparted by the two iodine atoms flanking a methoxy group on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and materials science. The presence of iodine atoms allows for a variety of subsequent cross-coupling reactions, while the methoxypyridine core is a common scaffold in biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

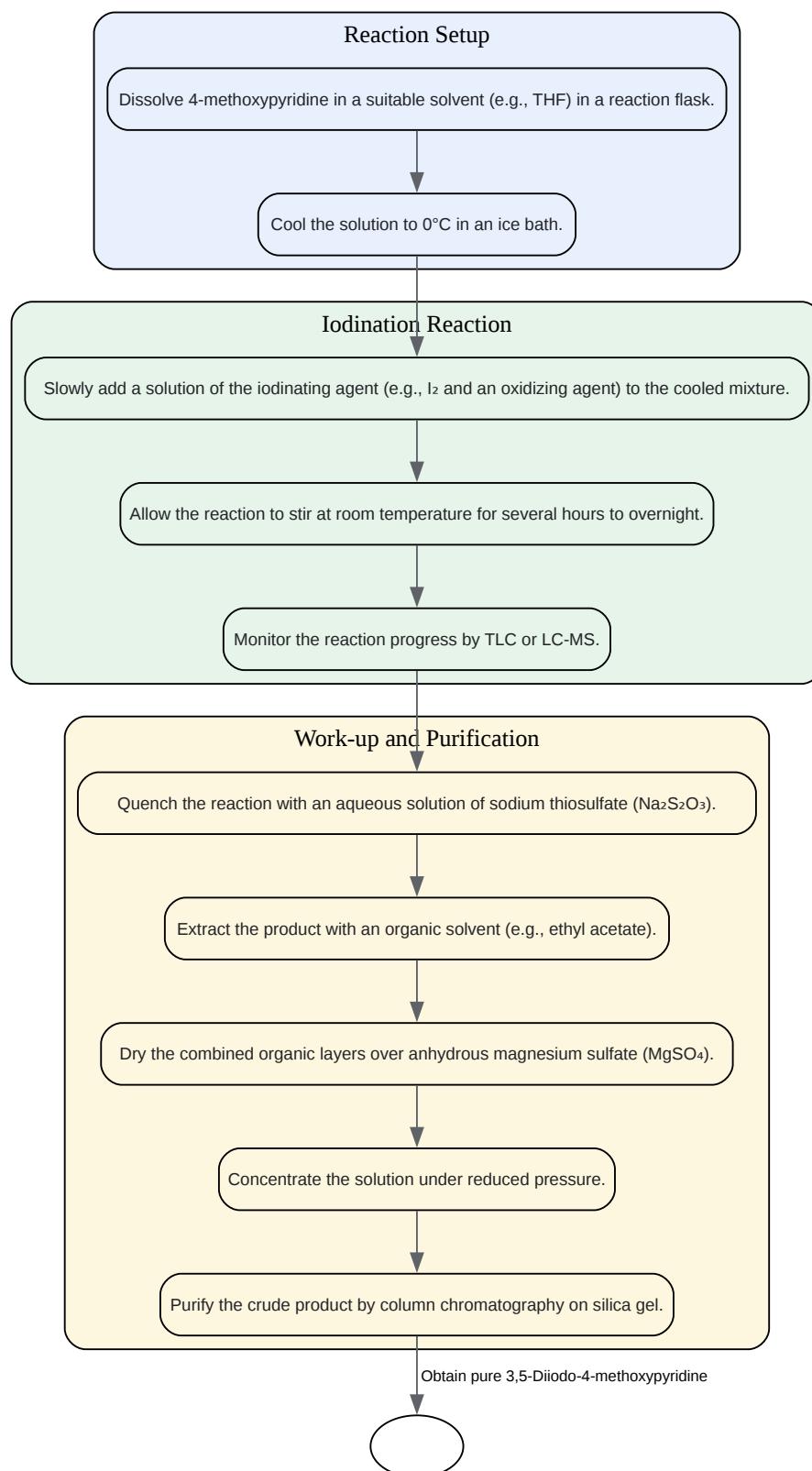
A thorough understanding of the fundamental physicochemical properties of **3,5-Diiodo-4-methoxypyridine** is essential for its effective use in research and development. The key quantitative data are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₅ I ₂ NO	[1]
Molecular Weight	360.92 g/mol	[1]
CAS Number	849359-56-4	[1] [2]
MDL Number	MFCD09997892	[1]

Synthesis of 3,5-Diiodo-4-methoxypyridine: A Step-by-Step Protocol

The synthesis of **3,5-Diiodo-4-methoxypyridine** can be achieved through the electrophilic iodination of 4-methoxypyridine. The electron-donating methoxy group activates the pyridine ring, directing the substitution to the ortho positions (C3 and C5). A robust and regioselective method is detailed below.

Experimental Workflow for the Synthesis of 3,5-Diiodo-4-methoxypyridine

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Caption: A generalized workflow for the synthesis of **3,5-Diiodo-4-methoxypyridine**.

Detailed Protocol

Materials:

- 4-Methoxypyridine
- Sodium Iodide (NaI)
- Sodium Chlorite (NaClO₂)
- Sodium Hypochlorite (NaClO)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypyridine (1.0 eq) in a suitable solvent such as THF. Cool the flask to 0°C using an ice bath.
- Iodination: In a separate flask, prepare a mixture of sodium iodide (2.2 eq). Slowly add a mixture of sodium chlorite and sodium hypochlorite to the reaction flask containing the 4-methoxypyridine solution. This in-situ generation of iodine is a safer and more controlled method of iodination.[3]
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **3,5-Diiodo-4-methoxypyridine**.

Causality Behind Experimental Choices:

- In-situ Iodine Generation: The use of sodium iodide with an oxidizing mixture (sodium chlorite and sodium hypochlorite) provides a slow and controlled release of iodine for the reaction.^[3] This method is often preferred over the direct use of iodine, which can sublime and is more hazardous to handle.^[3]
- Solvent Choice: THF is a common choice for such reactions as it is relatively inert and can dissolve both the organic substrate and the reagents to a reasonable extent.
- Aqueous Work-up: The sodium thiosulfate quench is crucial for removing unreacted iodine, which can complicate purification. The sodium bicarbonate wash neutralizes any acidic byproducts.

Applications in Research and Drug Development

Halogenated pyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.^[3] The di-iodo substitution pattern of **3,5-Diiodo-4-methoxypyridine** opens up

numerous possibilities for further functionalization through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A structurally related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME), has been shown to exhibit anti-tumor properties by disrupting microtubule assembly, leading to apoptosis.^[4] This suggests that molecules derived from a 3,5-diiodo-4-alkoxy-substituted aromatic core may be promising candidates for cancer therapy. The structural similarity of **3,5-Diiodo-4-methoxypyridine** to the core of DIME makes it an attractive starting material for the synthesis of novel therapeutic agents.

Furthermore, iodinated pyridines have been used as key intermediates in the synthesis of HIV protease inhibitors and potential photoluminescent compounds.^[3]

Conclusion

3,5-Diiodo-4-methoxypyridine is a versatile and valuable reagent for synthetic chemists. Its well-defined molecular structure and the reactivity of its iodine substituents provide a gateway to a wide array of complex molecules with potential applications in medicine and materials science. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling further exploration of its utility in various research endeavors.

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